Home > Products > Screening Compounds P43662 > (2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE
(2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE -

(2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE

Catalog Number: EVT-4431809
CAS Number:
Molecular Formula: C28H26N4O5
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Osimertinib (AZD9291)

Compound Description: Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor (EGFR TKI) used for treating non-small cell lung cancer with specific EGFR mutations. [, ] It demonstrates efficacy in patients with tumors exhibiting double mutations (EGFR L858R/T790M and ex19del/T790M) and acquired resistance to first-generation EGFR-TKIs. [] The drug's specificity for EGFR T790M is attributed to hydrophobic interactions between the numerous methionine residues in EGFR T790M and the pyrimidine ring within the drug structure. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR-TKI, exhibiting potent activity against cancer cells, particularly in treating T790M and L858R mutations. []

Relevance: This compound belongs to the same class of third-generation EGFR-TKIs as Osimertinib and also shares a similar structure with 4-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide. All three compounds possess a 1-methyl-1H-indol-3-yl group connected through a pyrimidine ring to an aniline derivative, suggesting potential interactions with comparable biological targets. []

N-(3-((2-((4-(4-acetylpiperazin-1-yl)-2-methoxyphenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound, another third-generation EGFR-TKI, displays potent anti-cancer activity. [, , ]

Relevance: Although less similar structurally to 4-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide than the previous two compounds, it still belongs to the same class of third-generation EGFR-TKIs and possesses a pyrimidine ring linked to an aniline derivative, a feature that might contribute to their interaction with similar biological targets. [, , ]

N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamide

Compound Description: This compound is a third-generation EGFR-TKI with potent anti-cancer activity. [, , ]

Relevance: Similar to the previous compound, it shares the common structural feature of a pyrimidine ring linked to an aniline derivative, which might be crucial for its interaction with similar biological targets as 4-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide. [, , ]

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This molecule is a key intermediate in the synthesis of various biologically active compounds, including osimertinib. []

Relevance: This compound is a direct precursor in the synthesis of Osimertinib and shares a 1H-indol-3-yl group with 4-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide. This shared feature highlights a close structural relationship and potential for similar chemical reactivity. []

N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-carboxamidine]phenyl-2-propenamide

Compound Description: This compound is a key intermediate in the synthesis of AZD9291 (Osimertinib). []

Relevance: This molecule represents another key intermediate in the synthetic pathway of Osimertinib. Its structural similarity to 4-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide lies in the presence of a methoxy group and a dimethylaminoethylmethylamino group attached to a benzene ring, suggesting similar chemical properties. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This molecule is a potential genotoxic impurity in Osimertinib mesylate. []

Relevance: This compound is identified as a potential impurity during the synthesis of Osimertinib. While sharing structural features with Osimertinib and 4-methoxy-N-[1-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-nitrophenyl)vinyl]benzamide, its presence as an impurity underscores the importance of precise chemical synthesis to avoid unwanted side products. []

N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (Compound 1)

Compound Description: This molecule acts as a competitive inhibitor of the enzyme endoplasmic reticulum aminopeptidase 1 (ERAP1). []

Properties

Product Name

(2Z)-2-[(4-METHOXYPHENYL)FORMAMIDO]-N-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-3-(3-NITROPHENYL)PROP-2-ENAMIDE

IUPAC Name

4-methoxy-N-[(Z)-3-[2-(2-methyl-1H-indol-3-yl)ethylamino]-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]benzamide

Molecular Formula

C28H26N4O5

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C28H26N4O5/c1-18-23(24-8-3-4-9-25(24)30-18)14-15-29-28(34)26(17-19-6-5-7-21(16-19)32(35)36)31-27(33)20-10-12-22(37-2)13-11-20/h3-13,16-17,30H,14-15H2,1-2H3,(H,29,34)(H,31,33)/b26-17-

InChI Key

QKJLKMGHTXTEQI-ONUIUJJFSA-N

SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)OC

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/NC(=O)C4=CC=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.